![molecular formula C10H18N4O2S B2612330 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1396805-38-1](/img/structure/B2612330.png)
1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a compound that features a piperazine ring substituted with a methanesulfonyl group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Attachment of the pyrazole to the piperazine ring: This can be achieved through a nucleophilic substitution reaction where the pyrazole moiety is introduced to the piperazine ring.
Introduction of the methanesulfonyl group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced forms of the pyrazole and piperazine rings.
Substitution: Substituted derivatives at the piperazine ring.
Applications De Recherche Scientifique
1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: A potent PI3K inhibitor used in cancer treatment.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.
Uniqueness
1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group enhances its solubility and reactivity, while the pyrazole moiety contributes to its biological activity.
Propriétés
IUPAC Name |
1-methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-17(15,16)14-9-6-12(7-10-14)5-8-13-4-2-3-11-13/h2-4H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWPDSONPEXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
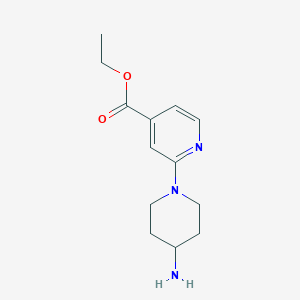
![4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid](/img/structure/B2612250.png)
![tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2612251.png)

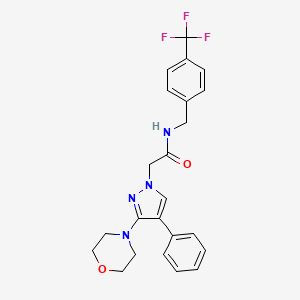
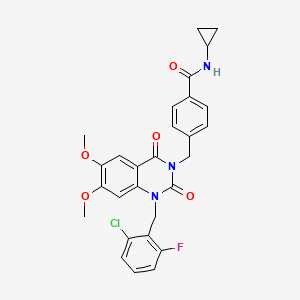
![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2612259.png)
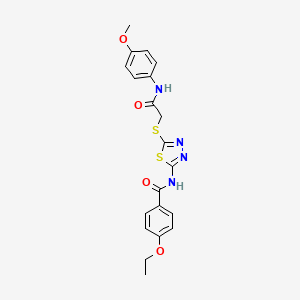
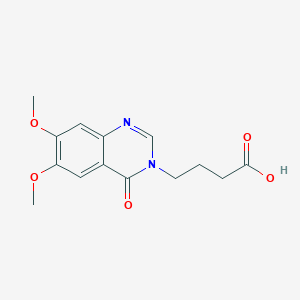
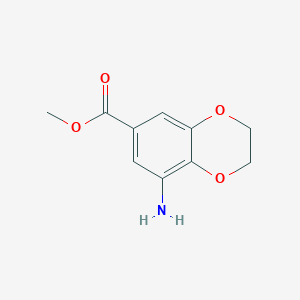
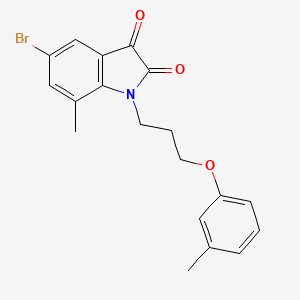
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2612268.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone](/img/structure/B2612269.png)
